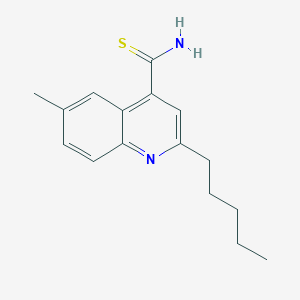

6-Methyl-2-pentylquinoline-4-carbothioamide

Description

Properties

CAS No. |

62078-01-7 |

|---|---|

Molecular Formula |

C16H20N2S |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

6-methyl-2-pentylquinoline-4-carbothioamide |

InChI |

InChI=1S/C16H20N2S/c1-3-4-5-6-12-10-14(16(17)19)13-9-11(2)7-8-15(13)18-12/h7-10H,3-6H2,1-2H3,(H2,17,19) |

InChI Key |

ZPSZWXSIAYNREO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C2C=C(C=CC2=N1)C)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Methyl-2-pentylquinoline Core

- The quinoline core substituted at position 6 with a methyl group and at position 2 with a pentyl group can be constructed via modified Pfitzinger or Friedländer quinoline syntheses.

- For example, 6-methylisatin can be reacted with pentyl ketones under basic conditions to form 6-methyl-2-pentylquinoline-4-carboxylic acid intermediates.

- Microwave-assisted synthesis at 125 °C for 20 minutes has been shown to efficiently produce quinoline-4-carboxylic acids with various substituents.

Conversion to Quinoline-4-Carboxamide

- The acid intermediate is activated using coupling agents such as EDC and HOBt in DMF with a base like diisopropylethylamine, followed by reaction with ammonia or primary amines to yield the quinoline-4-carboxamide.

- Reaction conditions typically involve stirring at room temperature overnight, followed by aqueous workup and purification by extraction and recrystallization.

Transformation to Carbothioamide

- The quinoline-4-carboxamide is then converted to the carbothioamide by sulfurization.

- A practical method involves treating the amide with ammonium sulfide in DMF at room temperature for several hours, precipitating the carbothioamide product upon addition of ice or water.

- This method yields high purity carbothioamides with yields reported up to 96% in related systems.

Data Table Summarizing Key Preparation Steps and Conditions

Research Findings and Optimization Notes

- Microwave irradiation significantly reduces reaction times for quinoline acid formation compared to conventional heating, improving throughput without compromising yield or purity.

- The use of EDC/HOBt coupling avoids harsher acid chloride formation steps, providing milder and more selective amide bond formation.

- The sulfurization step using ammonium sulfide in DMF is a straightforward and high-yielding method for converting amides to thioamides, avoiding the use of more toxic or moisture-sensitive reagents like Lawesson’s reagent.

- Purification typically involves filtration of precipitated solids and recrystallization from ethanol or ethyl acetate, yielding analytically pure compounds suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-pentylquinoline-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

6-Methyl-2-pentylquinoline-4-carbothioamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methyl-2-pentylquinoline-4-carbothioamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Quinoline derivatives with variations in substituents exhibit divergent physicochemical and biological properties. Key comparators include:

- Functional Group Impact: The carbothioamide group in the target compound contrasts with the ester (COOCH₃) and chloro (Cl) groups in the compound from . Chloro substituents, as seen in ’s compound, are often used to enhance electrophilic reactivity in cross-coupling reactions .

- Biological Relevance: While the target compound’s carbothioamide may target cysteine proteases or metalloproteins, the acetamido and chloro groups in ’s derivative suggest utility in antibacterial agents (e.g., quinolone antibiotics) .

Heterocyclic Compounds with Carbothioamide Moieties

Compounds outside the quinoline family but sharing the carbothioamide group include:

- Core Heterocycle Differences: Quinoline (benzopyridine) systems exhibit greater aromatic stability than pyrimidines, influencing electronic properties and binding affinity. Pyrimidine derivatives like the compound in are often used in anticholinesterase therapies, whereas quinolines are explored for antimalarial or anticancer applications .

Physicochemical and Pharmacokinetic Properties

- Solubility: The carbothioamide group’s moderate polarity may render the target compound less water-soluble than hydroxylated or carboxylated quinolines but more soluble than fully nonpolar analogs.

- Stability : Thioamides are generally more resistant to hydrolysis than esters (e.g., ’s compound), suggesting improved metabolic stability in vivo.

Research Findings and Gaps

- Synthetic Accessibility : The pentyl and carbothioamide substituents in the target compound may require multi-step synthesis, contrasting with simpler methyl or chloro derivatives .

- Biological Data : While and highlight intermediates or enzyme-targeting analogs, specific data on the target compound’s efficacy or toxicity are absent in the provided sources. Further in vitro studies are needed to validate its mechanism of action.

Biological Activity

6-Methyl-2-pentylquinoline-4-carbothioamide is a compound belonging to the quinoline family, notable for its unique structure that includes a quinoline ring substituted at the 2-position with a pentyl group and at the 4-position with a carbothioamide functional group. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antibacterial and anticancer domains.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

Structural Features

The structural features of this compound contribute to its biological activity:

- Quinoline Ring : A bicyclic structure that allows for various chemical reactions.

- Carbothioamide Group : Enhances nucleophilicity, facilitating interactions with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

Antibacterial Activity

Studies have shown that derivatives of quinoline can effectively inhibit various bacterial strains, including resistant forms such as methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Quinoline derivatives have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Inhibition of HDACs can lead to altered gene expression and reduced tumor growth.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related compounds based on structural features and biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Pentylquinoline | Similar quinoline structure but lacks methyl group | Moderate antibacterial activity |

| 6-Methylquinoline | Quinoline backbone with methyl substitution at C-6 | Known for anticancer properties |

| 4-Carboxyquinoline | Contains a carboxylic acid instead of carbothioamide | Potent HDAC inhibitor |

| 2-Phenylquinoline | Substituted phenyl at C-2 without pentyl group | Effective as DNA intercalator |

The unique combination of the methyl group at C-6 and the pentyl group at C-2 enhances the solubility and biological activity of this compound compared to its analogs.

The mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may interact with specific enzymes involved in cancer progression and bacterial metabolism.

Case Studies

- Antibacterial Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of MRSA strains, showcasing its potential as an antibiotic agent.

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could induce apoptosis through HDAC inhibition, leading to decreased cell viability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Methyl-2-pentylquinoline-4-carbothioamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anilines with carbonyl derivatives, followed by thioamide functionalization. For example, quinoline scaffolds are often synthesized via the Skraup or Friedländer reactions, with thioamide groups introduced via thionation of amides using Lawesson’s reagent or P4S10. Yield optimization requires careful control of temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify quinoline ring protons (δ 7.5–9.0 ppm) and methyl/pentyl substituents (δ 1.2–2.8 ppm).

- Purity assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm ensures >95% purity.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 288.1342).

- Thermal stability : TGA/DSC under nitrogen assesses decomposition temperatures .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

- Methodological Answer : Begin with in vitro models:

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC50.

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for Alzheimer’s relevance). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity during cyclization. Molecular dynamics simulations model solvent effects on reaction kinetics. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., KNIME) to correlate computational data with experimental yields .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying alkyl chain length) to isolate functional group contributions.

- Dose-response refinement : Use nonlinear regression models (e.g., Hill equation) to account for assay variability. Cross-validate findings with orthogonal assays (e.g., apoptosis vs. necrosis markers) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound?

- Methodological Answer :

- Target identification : Employ affinity chromatography with immobilized compound and MS-based proteomics.

- Pathway analysis : RNA-seq or phosphoproteomics on treated vs. untreated cells.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to putative targets (e.g., kinase domains). Validate with site-directed mutagenesis .

Q. What advanced methodologies improve reproducibility in SAR studies?

- Methodological Answer :

- Automated synthesis : Use flow chemistry systems (e.g., Syrris) to standardize reaction parameters.

- High-throughput screening : 384-well plate formats with robotic liquid handling.

- Data curation : FAIR principles (Findable, Accessible, Interoperable, Reusable) via platforms like Chemotion or PubChem .

Methodological Considerations

Q. How can statistical design of experiments (DoE) optimize reaction conditions for scale-up?

- Methodological Answer : Apply a central composite design (CCD) to test variables (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies optimal conditions. For example, a 3<sup>2</sup> factorial design reduces experiments from 81 to 13 runs while maximizing yield. Software like JMP or Design-Expert facilitates analysis .

Q. What are the best practices for integrating safety assessments into experimental design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.